![molecular formula C12H12N2O3 B13182311 2-[2-(3-Methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13182311.png)
2-[2-(3-Methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(3-Methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-Methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid typically involves the condensation of 3-methylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone This intermediate is then cyclized using acetic anhydride to yield the pyrazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(3-Methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
2-[2-(3-Methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[2-(3-Methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, thereby exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[2-(4-Methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid
- 2-[2-(3-Chlorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid
- 2-[2-(3-Nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid
Uniqueness
The uniqueness of 2-[2-(3-Methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-methylphenyl group may enhance its lipophilicity and influence its interaction with biological targets, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C12H12N2O3 |
|---|---|
Peso molecular |
232.23 g/mol |
Nombre IUPAC |
2-[2-(3-methylphenyl)-3-oxo-1H-pyrazol-4-yl]acetic acid |
InChI |
InChI=1S/C12H12N2O3/c1-8-3-2-4-10(5-8)14-12(17)9(7-13-14)6-11(15)16/h2-5,7,13H,6H2,1H3,(H,15,16) |
Clave InChI |
KBCBPFJCVMRDGI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)N2C(=O)C(=CN2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


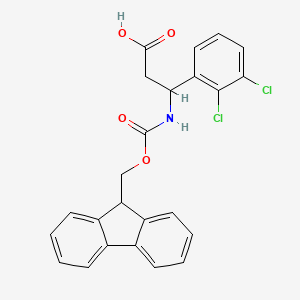
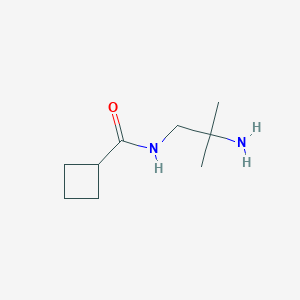
![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol](/img/structure/B13182240.png)


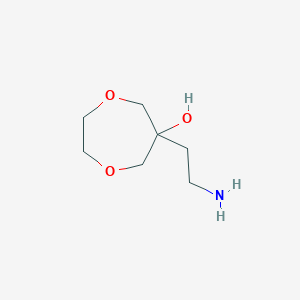

![N-[(3-Fluoro-4-methylphenyl)methyl]-1H-imidazole-1-carboxamide](/img/structure/B13182268.png)
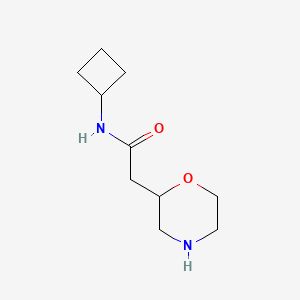
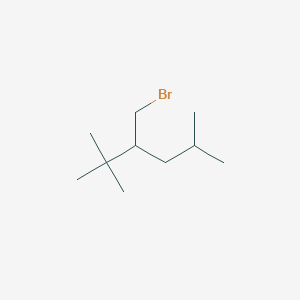
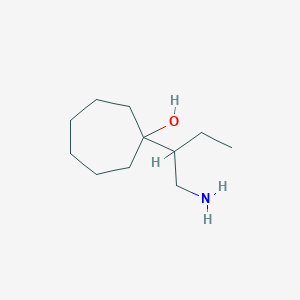
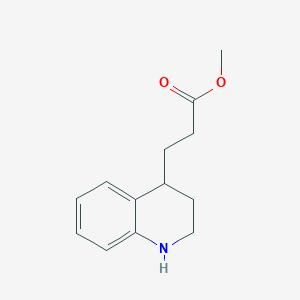
![5,5-Dimethyl-1-oxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13182281.png)
![2,2,2-Trifluoro-N-{[3-(pyrrolidin-3-yl)-1H-1,2,4-triazol-5-yl]methyl}acetamide](/img/structure/B13182310.png)
